Plicamycin

Descripción general

Descripción

Plicamycin, also known as mithramycin, is an antineoplastic antibiotic produced by the bacterium Streptomyces plicatus. It is primarily known for its ability to inhibit RNA synthesis by binding to DNA. This compound has been used in the treatment of testicular cancer, Paget’s disease of bone, and hypercalcemia associated with malignancy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Plicamycin is naturally produced by the fermentation of Streptomyces plicatus. The biosynthesis involves a complex polyketide pathway, which includes the assembly of a tricyclic chromophore and the attachment of various sugar moieties. The fermentation process requires specific conditions, including optimal temperature, pH, and nutrient availability to maximize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces plicatus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to achieve high purity .

Análisis De Reacciones Químicas

Types of Reactions: Plicamycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the chromophore structure, potentially altering its binding affinity to DNA.

Substitution: Substitution reactions can occur at the sugar moieties, leading to the formation of analogs with different pharmacological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct biological activities .

Aplicaciones Científicas De Investigación

Cancer Treatment

Testicular Cancer

Plicamycin has been historically used in the treatment of testicular cancer. Its mechanism involves binding to DNA and inhibiting RNA and protein synthesis, which leads to cytotoxic effects on cancer cells. Clinical studies have demonstrated its efficacy in reducing tumor size and improving patient outcomes in advanced cases of this cancer type .

Colorectal Cancer

Recent studies have indicated that this compound is particularly effective against chemoresistant colorectal cancer, specifically the CMS4 subtype, which is known for poor prognosis and resistance to standard therapies. In preclinical experiments, this compound exhibited significant cytotoxic effects on CMS4 cell lines, inducing apoptosis and inhibiting tumor growth in mouse models . This suggests potential for further clinical evaluation in treating colorectal cancers that are resistant to conventional treatments.

Other Malignancies

this compound has also been evaluated for its effects on various other cancers, including Ewing sarcoma and thoracic malignancies. Ongoing clinical trials are assessing its effectiveness when administered as a continuous intravenous infusion for patients with advanced or metastatic cancers .

Research Insights

Recent research has highlighted various mechanisms through which this compound exerts its effects:

-

Inhibition of Specific Proteins

Studies have shown that this compound can target specific proteins involved in cancer progression, such as SP-1 protein on the SETDB1 promoter, leading to decreased expression of oncogenes . -

Induction of Apoptosis

In vitro studies demonstrated that this compound treatment resulted in increased signs of apoptosis in resistant cancer cell lines, indicating its potential as a therapeutic agent against hard-to-treat cancers .

Case Studies and Clinical Trials

| Study/Trial | Cancer Type | Outcome | Details |

|---|---|---|---|

| NCT01610570 | Ewing Sarcoma | Ongoing | Evaluating efficacy of this compound in pediatric patients with Ewing sarcoma. |

| NCT02859415 | Thoracic Malignancies | Recruiting | Assessing continuous intravenous infusion effects on patients with advanced thoracic cancers. |

| Preclinical Study | Colorectal Cancer (CMS4) | Positive | This compound showed significant tumor shrinkage in resistant cell lines during animal studies. |

Mecanismo De Acción

Plicamycin exerts its effects by binding to the minor groove of DNA, particularly at GC-rich sequences. This binding inhibits the interaction of transcription factors with DNA, thereby blocking RNA synthesis. This compound also lowers calcium serum levels by inhibiting the action of parathyroid hormone on osteoclasts, which reduces bone resorption .

Comparación Con Compuestos Similares

Chromomycin: Another aureolic acid antibiotic with a similar structure and mechanism of action.

Actinomycin D: Binds to DNA and inhibits RNA synthesis, but with a different binding specificity.

Daunorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II

Uniqueness of Plicamycin: this compound is unique due to its high specificity for GC-rich DNA sequences and its dual role in inhibiting RNA synthesis and lowering serum calcium levels. This dual functionality makes it particularly valuable in both cancer treatment and the management of hypercalcemia .

Actividad Biológica

Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic derived from the bacterium Streptomyces plicatus. It has been primarily used in the treatment of certain cancers and conditions associated with hypercalcemia. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects through several mechanisms:

- Inhibition of RNA Synthesis : this compound binds to DNA and inhibits RNA synthesis by forming a complex with the DNA, thus preventing transcription. This mechanism is crucial for its antitumor activity, as it disrupts the proliferation of cancer cells .

- Effect on Calcium Metabolism : this compound lowers serum calcium levels by inhibiting the action of parathyroid hormone (PTH) on osteoclasts. This property makes it useful in treating conditions associated with hypercalcemia .

- Targeting Specific Genes : Recent studies have shown that this compound can target genes associated with cancer progression, such as CDKN2A in head and neck squamous cell carcinoma (HNSCC), thereby improving patient prognosis .

Therapeutic Applications

This compound has been utilized in various clinical settings:

- Cancer Treatment : It is primarily indicated for the treatment of testicular cancer and other malignancies like lung and breast cancer. Its ability to inhibit tumor growth makes it a valuable agent in oncology .

- Hypercalcemia Management : this compound is effective in managing hypercalcemia, particularly in malignancies where elevated calcium levels pose significant health risks .

Research Findings

Recent research has highlighted the diverse biological activities of this compound:

- Antitumor Efficacy : A study demonstrated that this compound effectively inhibited tumor progression in chemoresistant colorectal cancer cell lines. It showed stronger cytotoxic effects compared to other treatments, indicating its potential as a therapeutic option for resistant cases .

- Activity Against Free-Living Amebae : this compound has been identified as having significant activity against free-living amebae such as Naegleria fowleri and Acanthamoeba. The drug exhibited an EC50 of 5–6 μM against these pathogens, suggesting its potential use beyond oncology .

- Case Studies : Clinical case studies have reported successful outcomes in patients treated with this compound for various cancers, highlighting its role in combination therapies and its effectiveness in specific patient populations .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

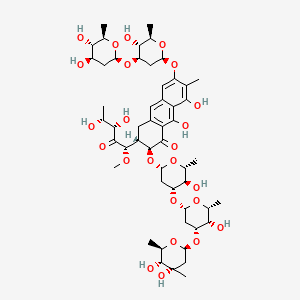

IUPAC Name |

2-[4-[4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCUWKMKBJTWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1085.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene., 1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1082 | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism of action is unknown. However, it has been shown that plicamycin forms a complex with DNA in the presence of magnesium or other divalent cations, thereby inhibiting DNA-dependent or DNA-directed RNA synthesis., Plicamycin is believed to lower serum calcium concentrations, but the exact mechanism is unknown. It may act by blocking hypercalcemic action of vitamin D or by inhibiting the effect of parathyroid hormone on osteoclasts. Plicamycin's inhibition of DNA-dependent RNA synthesis appears to render osteoclasts unable to fully respond to parathyroid hormone with the biosynthesis necessary for osteolysis., The aureolic acid antitumor antibiotic mithramycin (MTM) inhibits both cancer growth and bone resorption by cross-linking GC-rich DNA, thus blocking binding of Sp-family transcription factors to gene regulatory elements. Transcription of c-src, a gene implicated in many human cancers and required for osteoclast-dependent bone resorption, is regulated by the binding of Sp factors to specific elements in its promoter. Therefore, this gene represents an important anticancer target and a potential lead target through which MTM displays its so far uncharacterized action against osteoclastic bone resorption. Here we demonstrate, using DNA binding studies, promoter reporter assays, and RT-PCR, that MTM inhibits Sp binding to the c-src promoter region, thereby decreasing its expression in human cancer cells. Furthermore, selected mithramycin analogues, namely, premithramycin B, mithramycin SK, 7-demethylmithramycin, 4E-ketomithramycin, and 4C-ketodemycarosylmithramycin, generated through combinatorial biosynthesis, were compared with MTM for their ability to block Sp binding to the c-src promoter. Although most of the tested compounds lost their ability to bind to the DNA, alteration of the MTM 3-pentyl side chain led to a compound (mithramycin SK) with the same DNA binding specificity but with lower binding affinity than MTM. While this compound was comparable to MTM in promoter reporter, gene expression, and anticancer assays, given its weaker interaction with the DNA, it may be much less toxic than MTM. The results presented here supplement recent findings and, moreover, allow new conclusions to be made regarding both the structure-activity relationships, particularly with respect to the alkyl side chains, and the mechanism of action of aureolic acid drugs., Mithramycin is an mRNA synthesis inhibitor that has been used to decrease bone resorption in patients with humoral hypercalcemia and Paget's disease. During studies on the mechanism of action of mithramycin it became clear that the compound has a direct inhibitory effect on osteoclastic bone resorption in the in vitro bone slice assay. At concentrations of 0.1 - 100 nM mithramycin directly inhibited osteoclastic bone resorption dose-dependently up to 66 + or - 5% at 100 nM (mean + or - SEM, 3 expts.). Another mRNA synthesis inhibitor, actinomycin D (0.1 - 100 nM) and the protein synthesis inhibitor, cycloheximide (0.1 - 10 M), also dose-dependently inhibited osteoclastic bone resorption by 78 + or - 7% at 100 nM and 76 + or - 7% at 10 M, respectively. Mithramycin and actinomycin D at 100 nM did not affect osteoclast survival on bone slices and were therefore not cytotoxic at the concentrations used. Mithramycin (100 nM) and cycloheximide (10 M) both slightly decreased osteoctast cytoplasmic spreading. Addition of 100 nM mithramycin 6 hr after osteoclast adhesion to bone slices still inhibited subsequent resorption by 50%, indicating a continued but lesser requirement for mRNA synthesis during bone resorption. These results show that 75% of osteoclasts obtained from neonatal rat long bones are activated by adhesion to mineralized bone surfaces and require mRNA and protein synthesis in order to resorb bone in vitro., For more Mechanism of Action (Complete) data for MITHRAMYCIN (6 total), please visit the HSDB record page. | |

| Details | Hall TJ et al; J Biochemical and Biophysical Research Communications 195 (3): 1245-53 (1993) | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW, CRYSTALLINE POWDER SHOWING BIREFRINGENCE | |

CAS No. |

18378-89-7 | |

| Record name | (1S)-5-Deoxy-1-C-[(2S,3S)-7-[[2,6-dideoxy-3-O-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-b-D-arabino-hexopyranosyl]oxy]-3-[(O-2,6-dideoxy-3-C-methyl-b-D-ribo-hexopyranosyl-(1.fwdarw.3)-O-2,6-dideoxy-b-D-lyxo-hexopyranosyl-(1.fwdarw.3)-2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-1-O-methyl-D-threo-2-pentulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180-183 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1352 | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.